molecular formula C10H14N2O7 B3257250 1-(b-D-Arabinofuranosyl)-5-hydroxymethyluracil CAS No. 28608-82-4

1-(b-D-Arabinofuranosyl)-5-hydroxymethyluracil

Cat. No.: B3257250
CAS No.: 28608-82-4
M. Wt: 274.23 g/mol
InChI Key: VQAJJNQKTRZJIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(b-D-Arabinofuranosyl)-5-hydroxymethyluracil is a nucleoside analog that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is structurally similar to naturally occurring nucleosides and has been studied for its potential therapeutic applications, particularly in the treatment of various cancers and viral infections.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(b-D-Arabinofuranosyl)-5-hydroxymethyluracil typically involves the glycosylation of uracil with a protected arabinofuranose derivative. One common method is the use of 1,2,3,5-tetra-O-acetyl-β-D-arabinofuranose as the glycosyl donor, which reacts with uracil in the presence of a Lewis acid catalyst such as trimethylsilyl trifluoromethanesulfonate (TMSOTf). The reaction is carried out under anhydrous conditions, and the product is subsequently deprotected to yield the desired nucleoside .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems. The use of biocatalysts, such as enzymes from E. coli, has also been explored to enhance the efficiency and selectivity of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(b-D-Arabinofuranosyl)-5-hydroxymethyluracil undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate.

    Reduction: The uracil moiety can be reduced to dihydrouracil under hydrogenation conditions.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: 1-(b-D-Arabinofuranosyl)-5-carboxyuracil.

    Reduction: 1-(b-D-Arabinofuranosyl)-dihydrouracil.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(b-D-Arabinofuranosyl)-5-hydroxymethyluracil has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex nucleoside analogs.

    Biology: Studied for its role in DNA and RNA synthesis and repair mechanisms.

    Medicine: Investigated for its potential as an antiviral and anticancer agent.

    Industry: Utilized in the development of diagnostic tools and therapeutic agents.

Mechanism of Action

The mechanism of action of 1-(b-D-Arabinofuranosyl)-5-hydroxymethyluracil involves its incorporation into DNA or RNA, where it disrupts normal nucleic acid synthesis. This disruption can lead to the inhibition of DNA polymerase and RNA polymerase activities, ultimately resulting in cell death. The compound targets rapidly dividing cells, making it effective against cancer cells and certain viruses .

Comparison with Similar Compounds

Similar Compounds

    1-(b-D-Arabinofuranosyl)cytosine (Ara-C): A well-known anticancer agent used in the treatment of leukemia.

    1-(b-D-Arabinofuranosyl)adenine (Ara-A): An antiviral agent used to treat herpes simplex virus infections.

    2’-Deoxy-2’-fluoro-β-D-arabinonucleosides (2’F-ANA): Studied for their enhanced stability and affinity for RNA and DNA

Uniqueness

1-(b-D-Arabinofuranosyl)-5-hydroxymethyluracil is unique due to its specific structural modifications, which confer distinct biological activities. Its hydroxymethyl group allows for further chemical modifications, making it a versatile compound for various applications in research and therapy.

Properties

IUPAC Name

1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O7/c13-2-4-1-12(10(18)11-8(4)17)9-7(16)6(15)5(3-14)19-9/h1,5-7,9,13-16H,2-3H2,(H,11,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQAJJNQKTRZJIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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